molecular formula C17H20ClN5O B2838562 1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797618-46-2

1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2838562
CAS No.: 1797618-46-2
M. Wt: 345.83
InChI Key: HNBDJRNGOYPSCA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a urea derivative featuring a 2-chlorophenyl group and a pyrimidine core substituted with methyl and pyrrolidin-1-yl moieties. Urea-based compounds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets . The pyrimidine ring serves as a versatile pharmacophore, with substitutions influencing electronic properties, solubility, and binding affinity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-10-16(23-8-4-5-9-23)22-15(20-12)11-19-17(24)21-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBDJRNGOYPSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinyl intermediate, followed by the introduction of the chlorophenyl group and the formation of the urea linkage. Common reagents used in these reactions include chlorinating agents, amines, and isocyanates. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in aryl substituents, heterocyclic cores, and substitution patterns, leading to divergent biological activities. Below is a detailed analysis of key analogs:

Positional Isomers: Chlorophenyl Substitution

  • 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (): This analog differs in the position of the chlorine atom (meta vs. ortho on the phenyl ring). The 3-chlorophenyl group may alter electronic effects and steric interactions compared to the 2-chlorophenyl variant.

CB1 Allosteric Modulators with Pyrimidine-Urea Scaffolds

  • 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea) and 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea) (): These compounds share the urea-pyrimidine scaffold but replace chlorophenyl with 4-cyanophenyl, introducing electron-withdrawing effects. The pyrrolidin-1-yl group’s position on the pyrimidine (4-yl in 7d vs. 2-yl in 8d) impacts spatial orientation and receptor binding. Both analogs were identified as potent allosteric modulators of cannabinoid receptor 1 (CB1), highlighting the importance of substituent positioning for activity .

Antimicrobial Compounds with Chlorophenyl Motifs

  • CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) ():
    Though structurally distinct (indole core vs. pyrimidine-urea), CDFII shares the 2-chlorophenyl group. This compound acts as a synergist with carbapenems against methicillin-resistant S. aureus (MRSA), demonstrating the versatility of chlorophenyl motifs in diverse therapeutic contexts .

Heterocyclic Core Variations

  • The 2-oxaadamantyl group introduces rigidity, which may enhance selectivity for certain targets .
  • Pyridine Derivatives ():
    Analogs like 2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde feature pyridine cores instead of pyrimidine. Pyridine’s lower basicity compared to pyrimidine can influence solubility and membrane permeability .

Structural and Functional Analysis Table

Compound Name Aryl Group Heterocyclic Core Key Substituents Reported Activity Reference
Target Compound 2-Chlorophenyl Pyrimidine 4-methyl, 6-(pyrrolidin-1-yl) Not specified
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea 3-Chlorophenyl Pyrimidine 4-methyl, 6-(pyrrolidin-1-yl) Not specified
7d (CB1 Modulator) 4-Cyanophenyl Pyrimidine 2-(pyrrolidin-1-yl) at pyrimidin-4-yl CB1 allosteric modulator
8d (CB1 Modulator) 4-Cyanophenyl Pyrimidine 4-(pyrrolidin-1-yl) at pyrimidin-2-yl CB1 allosteric modulator
CDFII (Antimicrobial) 2-Chlorophenyl Indole Piperidin-4-yl, 5-fluoro MRSA synergist
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea - Triazine 2-oxaadamantyl, methylamino Not specified

Discussion of Key Findings

  • Chlorophenyl Position : Ortho-substitution (target compound) vs. meta-substitution () may influence target selectivity due to steric hindrance or electronic effects.
  • Heterocyclic Core : Pyrimidine (target) vs. triazine () or pyridine () alters hydrogen-bonding networks and metabolic stability.
  • Substituent Effects : The pyrrolidin-1-yl group’s position on pyrimidine () critically impacts CB1 modulation, suggesting similar trends could apply to the target compound’s activity.

Biological Activity

1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

This compound features a chlorophenyl group and a pyrimidinyl moiety, which are significant for its biological interactions.

Inhibition of Kinase Activity

Studies have indicated that compounds with pyrimidine and urea functionalities often exhibit kinase inhibitory properties. For instance, kinase inhibitors play critical roles in cancer therapy by blocking pathways that lead to tumor growth and survival. The specific mechanism for this compound would likely involve competitive inhibition at the ATP-binding site of target kinases.

Antitumor Activity

Research has highlighted the antitumor potential of similar urea derivatives. For example, compounds that share structural characteristics with this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa (cervical cancer)5.0Apoptosis induction
Compound BMCF7 (breast cancer)10.0Cell cycle arrest
1-(2-Chlorophenyl)-3...A549 (lung cancer)TBDTBD

Antimicrobial Activity

In vitro studies on related pyrrolidine derivatives have demonstrated significant antibacterial and antifungal activities. For instance, the presence of halogen substituents has been linked to enhanced bioactivity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Candida albicans16.69

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the effects of urea derivatives on A549 lung cancer cells found that treatment with a structurally similar compound led to a significant reduction in cell viability, suggesting that 1-(2-Chlorophenyl)-3... may also possess similar anticancer properties.

Case Study 2: Antibacterial Properties
Another investigation into pyrrolidine-based compounds revealed that modifications to the phenyl ring could enhance antibacterial efficacy against resistant strains of bacteria, indicating a potential pathway for optimizing the activity of 1-(2-Chlorophenyl)-3... through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling a substituted pyrimidinylmethylamine with a 2-chlorophenyl isocyanate derivative. Key steps include:

  • Amine preparation : Reacting 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethanamine with protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions.
  • Urea formation : Using anhydrous dichloromethane as a solvent and controlled stoichiometry of isocyanate to amine (1:1.2–1.5) to minimize oligomerization .
  • Purification : Combiflash chromatography (ethyl acetate/hexane gradients) achieves >95% purity. Reaction temperatures (0–25°C) and catalyst-free conditions reduce decomposition .

Q. How is the compound structurally characterized, and what analytical techniques validate its identity?

  • Techniques :

  • 1H NMR : Confirms urea NH protons (δ 8.5–9.5 ppm) and aromatic/pyrrolidine proton environments .
  • HRMS : Validates molecular formula (e.g., C20H22ClN5O requires m/z 400.1543) .
  • X-ray crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What physicochemical properties (e.g., logP, solubility) are critical for its biological activity?

  • Lipophilicity : The 2-chlorophenyl group increases logP (~3.2), enhancing membrane permeability. Pyrrolidine and pyrimidine contribute to moderate aqueous solubility (~50 µM in PBS) .
  • Table : Comparative properties of urea derivatives:

SubstituentlogPSolubility (µM)
2-Chlorophenyl3.250
Simple phenyl2.8120
Naphthalene4.110
Data from SAR studies on analogous ureas .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound, and how is activity validated?

  • Target hypotheses : Structural analogs inhibit kinases (e.g., FGFR) or modulate allosteric sites (e.g., cannabinoid receptors) .
  • Validation :

  • In vitro assays : Kinase inhibition profiling (IC50 values) and cellular viability assays (MTT) using cancer cell lines .
  • Target engagement : Competitive binding assays (e.g., SPR) confirm direct interaction with hypothesized targets .

Q. How do structural modifications (e.g., pyrrolidine vs. piperidine) impact receptor selectivity and potency?

  • SAR Insights :

  • Pyrrolidine : Enhances rigidity and H-bond donor capacity vs. piperidine, improving selectivity for hydrophobic binding pockets .
  • Chlorophenyl position : 2-substitution reduces off-target effects compared to 3- or 4-substituted phenyl groups .

Q. What computational strategies (e.g., docking, MD simulations) predict binding modes and optimize derivatives?

  • Approach :

  • Docking : AutoDock Vina aligns the urea moiety with catalytic lysine residues in kinase domains .
  • MD simulations : GROMACS assesses stability of pyrrolidine-pyrimidine interactions over 100 ns trajectories .

Q. How is crystallographic data used to resolve structural ambiguities or polymorphic forms?

  • Application : SHELXL refines high-resolution X-ray data to identify key hydrogen bonds (e.g., urea NH→pyrimidine N) and assess torsional angles in the pyrrolidine ring .

Q. How are contradictions in biological data (e.g., variable IC50 across assays) addressed methodologically?

  • Resolution :

  • Assay standardization : Use ATP concentration-matched kinase assays to minimize false negatives .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation as a cause of potency loss .

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